molecular formula C17H20ClNO6S B565744 Fenoldopam-d4 Mesylate CAS No. 1246815-23-5

Fenoldopam-d4 Mesylate

Cat. No.: B565744
CAS No.: 1246815-23-5
M. Wt: 405.882
InChI Key: CVKUMNRCIJMVAR-ZHTTVBFJSA-N
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Description

Fenoldopam-d4 Mesylate is a deuterated form of Fenoldopam Mesylate, a synthetic benzazepine derivative. It acts as a selective dopamine D1 receptor partial agonist and is primarily used as an antihypertensive agent. This compound is often utilized in scientific research due to its stable isotope labeling, which aids in pharmacokinetic and pharmacodynamic studies .

Mechanism of Action

Target of Action

Fenoldopam-d4 Mesylate primarily targets Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .

Mode of Action

This compound acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of this compound is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

This compound’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The compound also promotes sodium excretion via specific dopamine receptors along the nephron .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid onset of action (4 minutes) and short duration of action (< 10 minutes) . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . The compound is excreted primarily through the renal route (90%) and to a lesser extent through fecal excretion (10%) .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which leads to a reduction in systemic vascular resistance . The compound also decreases afterload and promotes sodium excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can impact the survival and efficacy of cells treated with this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenoldopam-d4 Mesylate involves the preparation of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, followed by its conversion to the mesylate salt. The reaction conditions typically involve the use of deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

Fenoldopam-d4 Mesylate undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmacological studies .

Scientific Research Applications

Fenoldopam-d4 Mesylate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Fenoldopam in different environments.

    Biology: Helps in understanding the metabolic pathways and interactions of Fenoldopam in biological systems.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Fenoldopam.

    Industry: Employed in the development of new antihypertensive drugs and in quality control processes .

Comparison with Similar Compounds

Similar Compounds

    Fenoldopam Mesylate: The non-deuterated form of Fenoldopam-d4 Mesylate.

    Dopamine: A naturally occurring neurotransmitter with similar receptor activity but broader effects.

    Isoproterenol: A synthetic catecholamine with beta-adrenergic activity.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .

Biological Activity

Fenoldopam-d4 mesylate is a synthetic derivative of fenoldopam, a selective dopamine-1 (D1) receptor agonist. This compound has garnered attention for its potential therapeutic applications, particularly in the context of renal protection and management of hypertension. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

1. Pharmacological Profile

Chemical Structure and Properties

  • Chemical Formula: C16H16ClNO3
  • Molar Mass: 305.76 g/mol
  • Mechanism of Action: Fenoldopam acts primarily as a D1 receptor agonist, leading to vasodilation and increased renal blood flow. It stimulates adenylyl cyclase activity, which raises intracellular cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and natriuresis (sodium excretion) .

Pharmacokinetics

  • Administration Route: Intravenous (IV)
  • Half-Life: Approximately 5 minutes
  • Metabolism: Hepatic metabolism with no involvement of cytochrome P450 enzymes; primarily excreted via urine (90%) and feces (10%) .

2.1 Acute Kidney Injury (AKI)

This compound has been investigated for its protective effects against AKI, particularly in postoperative settings and during contrast-induced nephropathy.

Case Studies and Clinical Trials

  • A narrative review highlighted that fenoldopam mesylate significantly reduces the onset of postoperative AKI when administered prior to surgical procedures .
  • In a double-blind, placebo-controlled trial involving patients undergoing contrast angiography, fenoldopam mesylate was associated with a 15.8% increase in renal plasma flow compared to a decrease in the placebo group . The incidence of contrast-induced nephropathy was lower in the fenoldopam group (21%) compared to the placebo group (41%) .
Study Population Intervention Outcome
Study 1Postoperative patientsFenoldopam vs placeboReduced AKI incidence
Study 2Patients undergoing angiographyFenoldopam infusionImproved renal plasma flow

2.2 Hypertension Management

Fenoldopam is also utilized as an antihypertensive agent due to its vasodilatory properties.

Clinical Efficacy

  • Fenoldopam effectively lowers blood pressure in hypertensive crises by activating D1 receptors located in vascular smooth muscle . Its rapid onset (within minutes) makes it suitable for acute management scenarios.

3. Side Effects and Contraindications

While this compound is generally well-tolerated, it can cause adverse effects such as:

  • Headache
  • Flushing
  • Nausea
  • Hypotension
  • Reflex tachycardia

Contraindications
Caution is advised in patients with glaucoma or those on beta-blockers due to potential hypotensive effects .

4. Conclusion

This compound exhibits significant biological activity as a selective D1 receptor agonist with promising applications in preventing acute kidney injury and managing hypertension. While clinical trials have shown beneficial effects, further large-scale studies are needed to confirm its efficacy across diverse patient populations.

Properties

CAS No.

1246815-23-5

Molecular Formula

C17H20ClNO6S

Molecular Weight

405.882

IUPAC Name

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;

InChI Key

CVKUMNRCIJMVAR-ZHTTVBFJSA-N

SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Synonyms

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 Methanesulfonate;  Corlopam-d4;  Fenoldopam-d4 Methanesulfonate;  Fenoldopam-d4 Monomethanesulfonate;  SKF 82526J-d4; 

Origin of Product

United States

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